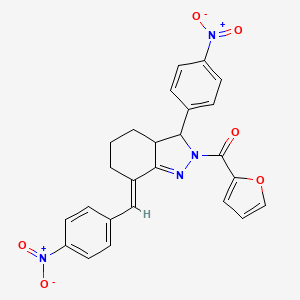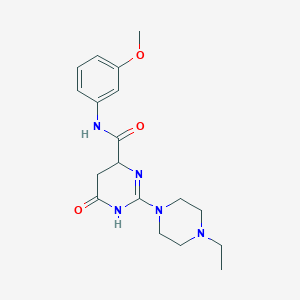
1-(2,3-dihydro-1H-inden-2-yl)-4-(quinoxalin-2-ylamino)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3-dihydro-1H-inden-2-yl)-4-(quinoxalin-2-ylamino)pyrrolidin-2-one, also known as JNJ-40411813, is a novel small molecule inhibitor of the phosphodiesterase 1 (PDE1) enzyme. PDE1 is a key enzyme in the regulation of intracellular cyclic nucleotide levels, which play a critical role in the modulation of various physiological processes. JNJ-40411813 has been the subject of extensive scientific research due to its potential therapeutic applications in a variety of diseases, including neurological disorders, cardiovascular diseases, and cancer.
作用機序
1-(2,3-dihydro-1H-inden-2-yl)-4-(quinoxalin-2-ylamino)pyrrolidin-2-one is a selective inhibitor of PDE1, which is a key enzyme in the regulation of intracellular cyclic nucleotide levels. By inhibiting PDE1, this compound increases the levels of cyclic nucleotides, which in turn activate various signaling pathways that modulate cellular processes such as neurotransmission, gene expression, and cell proliferation.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects in preclinical models. For example, in a mouse model of Parkinson's disease, this compound was found to protect dopaminergic neurons from degeneration and improve motor function. In a rat model of heart failure, this compound was found to improve cardiac function and reduce fibrosis. In a mouse model of breast cancer, this compound was found to inhibit tumor growth and metastasis.
実験室実験の利点と制限
1-(2,3-dihydro-1H-inden-2-yl)-4-(quinoxalin-2-ylamino)pyrrolidin-2-one has several advantages for use in laboratory experiments. It is a highly selective inhibitor of PDE1, which reduces the risk of off-target effects. It is also a small molecule, which allows for easy synthesis and modification. However, this compound has some limitations, such as its relatively short half-life and poor solubility in aqueous solutions, which may affect its pharmacokinetics and bioavailability.
将来の方向性
There are several potential future directions for the scientific research on 1-(2,3-dihydro-1H-inden-2-yl)-4-(quinoxalin-2-ylamino)pyrrolidin-2-one. One area of focus could be the development of more potent and selective PDE1 inhibitors based on the structure of this compound. Another area of focus could be the investigation of the therapeutic potential of this compound in other diseases, such as multiple sclerosis, Huntington's disease, and glioblastoma. Finally, the use of this compound as a tool for studying the role of cyclic nucleotides in various physiological processes could also be a promising area of research.
合成法
The synthesis of 1-(2,3-dihydro-1H-inden-2-yl)-4-(quinoxalin-2-ylamino)pyrrolidin-2-one involves a multi-step process that includes the preparation of key intermediates and the final coupling of the indene and quinoxaline moieties. The synthesis has been described in detail in several scientific publications, including a patent application filed by Janssen Pharmaceutica NV.
科学的研究の応用
1-(2,3-dihydro-1H-inden-2-yl)-4-(quinoxalin-2-ylamino)pyrrolidin-2-one has been extensively studied in preclinical models of various diseases, including Parkinson's disease, Alzheimer's disease, stroke, heart failure, and cancer. In these studies, this compound has been shown to have potent neuroprotective, cardioprotective, and anticancer effects.
特性
IUPAC Name |
1-(2,3-dihydro-1H-inden-2-yl)-4-(quinoxalin-2-ylamino)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O/c26-21-11-16(23-20-12-22-18-7-3-4-8-19(18)24-20)13-25(21)17-9-14-5-1-2-6-15(14)10-17/h1-8,12,16-17H,9-11,13H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEZRMHQVGPXSBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=CC=CC=C21)N3CC(CC3=O)NC4=NC5=CC=CC=C5N=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-oxo-2-(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)ethyl]amine hydrochloride](/img/structure/B5348750.png)

![5-(4-fluorophenyl)-7-(3-methoxy-1-piperidinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5348757.png)

![5-[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B5348779.png)
![5-bromo-2-chloro-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B5348787.png)

![2-[5-chloro-6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B5348801.png)
![N~1~,N~1~-diethyl-N~4~-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-1,4-piperidinedicarboxamide](/img/structure/B5348820.png)

![N-(tert-butyl)-2-(3-phenyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)butanamide](/img/structure/B5348829.png)
![5-(hydroxymethyl)-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)-2-furamide](/img/structure/B5348833.png)
![2-(methylthio)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5348842.png)